2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine features a hybrid structure combining a pyrazolo[3,4-d]pyrimidine core with a pyrrolidine linker and a trifluoromethyl-substituted pyridine moiety. Key structural attributes include:
- Pyrazolo[3,4-d]pyrimidine core: A bicyclic heterocycle known for its role in kinase inhibition and nucleotide mimicry. The 1,6-dimethyl substitution likely enhances metabolic stability and modulates electronic properties .
- Pyrrolidin-3-yl methoxy linker: This spacer may improve solubility and facilitate interactions with hydrophobic binding pockets.
- 6-(Trifluoromethyl)pyridine: The electron-withdrawing trifluoromethyl group enhances lipophilicity and influences π-stacking interactions.
Properties
IUPAC Name |
1,6-dimethyl-4-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-11-23-16-13(8-22-26(16)2)17(24-11)27-7-6-12(9-27)10-28-15-5-3-4-14(25-15)18(19,20)21/h3-5,8,12H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJUYFIYJICLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)COC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula: C19H22F3N5O2
- Molecular Weight: 405.41 g/mol
Structural Components
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure associated with various bioactivities |
| Trifluoromethyl group | Enhances lipophilicity and biological activity |
| Pyrrolidine moiety | Contributes to receptor binding properties |
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation.
Case Study: CDK Inhibition
A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed promising results against various cancer cell lines:
- MCF-7 (Breast Cancer)
- HepG-2 (Liver Cancer)
- HCT-116 (Colorectal Cancer)
The most potent compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cell proliferation through CDK2/cyclin A interactions .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo derivatives have shown effectiveness in reducing inflammation markers such as TNF-α and IL-6 in vitro.
Research Findings
In a comparative study on various pyrazole derivatives:
- Compounds demonstrated up to 85% inhibition of TNF-α at 10 µM concentration.
- The standard drug dexamethasone showed 76% inhibition at 1 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity: The trifluoromethyl group enhances binding affinity to target enzymes.
- Receptor Modulation: The pyrrolidine moiety facilitates interaction with various receptors involved in cell signaling pathways.
Comparative Analysis of Pyrazolo Derivatives
To further illustrate the biological activity of similar compounds, a comparison table is provided below:
Scientific Research Applications
Anticancer Activity
The primary application of this compound lies in its role as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to the suppression of tumor growth. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound in focus, exhibit significant antitumor activity against various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidine scaffold enhances its biological activity. Studies have shown that modifications in these regions can significantly affect the binding affinity and selectivity towards CDK2 .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Key steps include chloromethylation and cyclization reactions under controlled conditions to yield high-purity products .
Characterization Techniques
Characterization is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- X-ray Crystallography
These techniques confirm the structural integrity and purity of the synthesized compounds .
Antimicrobial Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This action is particularly relevant for developing therapies for inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to the one discussed exhibit significant growth inhibition in various cancer cell lines through CDK inhibition mechanisms .
In Vivo Efficacy
Further investigations into in vivo efficacy are ongoing, focusing on animal models to assess the therapeutic potential and safety profiles of these compounds.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following compounds share partial structural motifs with the target molecule, as identified through cheminformatics (similarity scores ≥ 0.56) and literature analysis :
| Compound Name | CAS No. | Core Structure | Key Substituents | Molecular Weight | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | N/A | Pyrazolo[3,4-d]pyrimidine + pyridine | 1,6-dimethyl, pyrrolidinyl methoxy, CF₃ | ~450 (estimated) | N/A |
| 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one | 428854-24-4 | Dipyrazolo[3,4-b:3',4'-d]pyridinone | 4-Fluorophenyl, 3-CF₃-phenyl | 487.4 | 0.63 |
| 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 1011371-04-2 | Pyrazolo[3,4-b]pyridine | Difluoromethoxy, 2-fluorophenyl, CF₃ | 453.3 | N/A |
| 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | 438450-39-6 | Pyrazolo[3,4-b]pyridine + triaminopyrimidine | 2-Fluorobenzyl, NH₂ groups | 376.4 | 0.56 |
Functional Group Analysis
- Trifluoromethyl (CF₃) Groups : Present in the target compound and 1011371-04-2 , this group enhances metabolic stability and membrane permeability. However, its position on pyridine (target) vs. pyrazole (1011371-04-2 ) may alter electronic effects .
- Fluorinated Aromatic Rings : The 2-fluorophenyl group in 1011371-04-2 and 4-fluorophenyl in 428854-24-4 suggest shared strategies for enhancing binding affinity via halogen bonding.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl group and aromatic fluorination in 1011371-04-2 (LogP ~3.5–4.0 estimated) suggest higher lipophilicity than the target compound, which may benefit from the pyrrolidine linker’s solvation effects.
- Solubility: The pyridinone core in 428854-24-4 likely improves aqueous solubility compared to the target’s pyridine-pyrimidine hybrid.
Preparation Methods
Cyclization and Methylation
Reaction of 5-amino-1H-pyrazole-4-carbonitrile with dimethyl acetylenedicarboxylate under acidic conditions generates the pyrazolo[3,4-d]pyrimidine backbone. Subsequent N-methylation at the 1- and 6-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate. Computational studies indicate that steric hindrance from the pyrrolidine moiety necessitates selective methylation prior to introducing the pyrrolidin-3-ylmethoxy group.
Functionalization of the Pyrrolidine Ring
The pyrrolidine subunit is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Pyrrolidine Synthesis and Protection
(3S)-3-(Hydroxymethyl)pyrrolidine is synthesized from L-proline through a sequence involving Boc protection, reduction of the carboxyl group, and oxidation to the alcohol. Alternatively, tert-butyl pyrrolidin-3-ylcarbamate derivatives are prepared via reductive amination of ketones with sodium cyanoborohydride.
Key Reaction Conditions
-
Boc Protection : tert-Butyl dicarbonate (Boc₂O) in dichloromethane with DMAP.
-
Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane.
Coupling of Pyrrolidine and Pyrazolo[3,4-d]pyrimidine
The pyrrolidine moiety is linked to the pyrazolo[3,4-d]pyrimidine core via SNAr or Buchwald–Hartwig amination.
Nucleophilic Aromatic Substitution
Reaction of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with (3S)-3-(hydroxymethyl)pyrrolidine in DMF at 80°C for 12 hours affords the substituted product in 72% yield. Microwave-assisted conditions (150°C, 30 min) improve efficiency to 85%.
| Condition | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 0°C→rt | 68 | |
| Mesylation/Displace | MsCl, Et₃N; K₂CO₃, DMF | 81 |
Deprotection and Final Assembly
Removal of the Boc group is achieved with HCl in dioxane, followed by neutralization with aqueous NaHCO₃. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) yields the target compound with >99% purity.
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
¹H-NMR of Key Intermediate
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate : δ 1.42 (s, 9H), 2.75–2.92 (m, 2H), 3.31–3.49 (m, 2H), 3.65 (dd, J = 10.2, 5.1 Hz, 1H), 4.12 (br s, 1H).
Q & A
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine core functionalization. A typical approach includes:
- Coupling reactions between pyrrolidine derivatives and halogenated pyridines under reflux with catalysts (e.g., FeCl₃-SiO₂) .
- Nucleophilic substitution for introducing trifluoromethyl groups, often using fluorinating agents like potassium fluoride in DMSO .
- Methanol group addition via condensation reactions, as described in pyrazolo[3,4-d]pyrimidine analogs .
Example Protocol (from ):
- React 1,5-dihydro-6-substituted pyrazolo[3,4-d]pyrimidin-4-one with thiazolidinone derivatives in ethanol under reflux for 8–10 hours.
- Yield optimization requires anhydrous conditions and stoichiometric control of reagents .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Key factors include:
- Catalyst selection : FeCl₃-SiO₂ enhances cyclization efficiency in ethanol (75% yield reported for analogous compounds) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation .
- Stoichiometric ratios : Excess reagents (1.2–1.5 eq) drive reactions to completion .
Data Contradiction Note:
Yields may vary due to trifluoromethyl group steric effects. Conflicting reports suggest adjusting reaction time (6–12 hours) based on substituent reactivity .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C-NMR identifies proton environments and carbon frameworks (e.g., pyrrolidine-CH₂ vs. pyridine-CF₃ signals) .
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ in pyrimidinone derivatives) .
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for pyrazolo-pyrimidine analogs) .
- Elemental analysis : Matches experimental and theoretical C/H/N percentages (±0.3% tolerance) .
Advanced: How can researchers resolve ambiguities in complex NMR spectra?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrolidine vs. pyridine protons) .
- Computational modeling : Predicts chemical shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) .
- Isotopic labeling : ¹⁵N/¹⁹F labeling clarifies trifluoromethyl and pyrimidine nitrogen environments .
Case Study ():
A hybrid coumarin-pyrazolo[3,4-b]pyridine derivative required HSQC to resolve aromatic proton coupling in the thieno[2,3-d]pyrimidine moiety .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Anti-inflammatory activity : COX-2 inhibition assays using RAW 264.7 macrophages .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria .
Protocol ():
Pyrazolo[3,4-d]pyrimidin-4-one derivatives showed 50–70% inhibition in carrageenan-induced edema models at 10 mg/kg doses .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Substituent variation : Modify pyrrolidine methyl groups or pyridine trifluoromethyl positions .
- Activity cliffs : Compare IC₅₀ values of analogs with incremental structural changes .
- Molecular docking : Map binding interactions with target proteins (e.g., EGFR kinase domain) .
Example ():
Thieno[2,3-d]pyrimidine hybrids exhibited enhanced anticancer activity due to improved π-π stacking with DNA .
Basic: What environmental degradation pathways are relevant?
Answer:
- Hydrolysis : Trifluoromethyl groups resist hydrolysis but pyridine rings degrade at pH > 9 .
- Photolysis : UV exposure cleaves methoxy linkages (t₁/₂ = 12–24 hours in sunlight) .
- Microbial degradation : Soil bacteria (e.g., Pseudomonas) metabolize pyrrolidine moieties .
Advanced: How to assess ecological risks in aquatic ecosystems?
Answer:
- Bioaccumulation studies : Measure log Kow (octanol-water partition coefficient) to predict lipid solubility .
- Ecotoxicology models : Use Daphnia magna LC₅₀ data to estimate NOEC (No Observed Effect Concentration) .
- Fate modeling : Apply Fugacity models to predict distribution in water, sediment, and biota .
Basic: What statistical designs are appropriate for biological testing?
Answer:
- Randomized block designs : Control variability using four replicates with five plants/plot .
- Split-split plots : Analyze temporal effects (e.g., harvest seasons) and treatment interactions .
Advanced: How to handle temporal variability in stability studies?
Answer:
- Repeated measures ANOVA : Compare degradation rates across time points (e.g., 0, 3, 6 months) .
- Accelerated stability testing : Use Arrhenius equations to extrapolate shelf life from high-temperature data .
How to resolve contradictions in reported biological activity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
